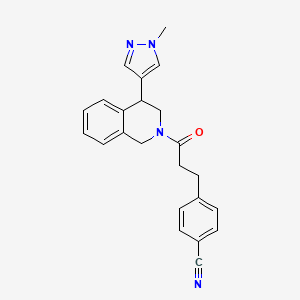

4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(3-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzonitrile represents a complex molecular structure that integrates a pyrazole moiety with a dihydroisoquinoline framework. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been shown to inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were reported at 39.70 µM for MCF7 and 45.30 µM for A549, indicating moderate potency compared to standard chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated an inhibition rate of up to 76% for TNF-α at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .

3. Neuroprotective Properties

In addition to its anticancer and anti-inflammatory activities, the compound has shown promise in neuroprotection. It was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 66.37 nM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of the compound can be attributed to several mechanisms:

- Caspase Activation : The compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-7, which are critical in the apoptotic pathway .

- Enzyme Inhibition : Its interaction with AChE and other metabolic enzymes highlights its role in modulating neurotransmitter levels and providing neuroprotective effects .

Case Study 1: Breast Cancer Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their effects on MCF7 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 39.70 µM, leading to increased apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using carrageenan-induced edema models in mice. Results indicated that the compound significantly reduced paw edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C20H22N4O, with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and a benzonitrile group, which contribute to its biological activity.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Neuropharmacology

Due to the presence of the isoquinoline structure, this compound has been investigated for its neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It was found to enhance the expression of neurotrophic factors, which are vital for neuronal survival and growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard in analytical methods such as HPLC and mass spectrometry.

Case Study: Method Development

A recent study developed an HPLC method for quantifying this compound in biological samples, demonstrating its utility in pharmacokinetic studies . The method showed high sensitivity and specificity, enabling researchers to track the compound's metabolism and distribution in vivo.

Analyse Chemischer Reaktionen

Key Chemical Reactivity Patterns

The compound exhibits reactivity driven by its functional groups:

Analytical Techniques for Reaction Monitoring

Mechanistic Insights from Dopamine Receptor Interactions

The compound acts as a positive allosteric modulator of dopamine D1 receptors, enhancing cognitive and motor functions. This activity likely arises from:

-

Ketone-mediated hydrogen bonding with receptor residues (e.g., Ser188, Thr189)

-

Hydrophobic interactions of the isoquinoline and pyrazole rings with receptor pockets

-

Electron-withdrawing effects of the nitrile group stabilizing receptor-ligand complexes

Stability and Reactivity Considerations

-

Thermal Stability : Isoquinoline cores are stable at elevated temperatures, but ketones may undergo degradation above 150°C.

-

pH Sensitivity : Nitriles are stable under acidic conditions but hydrolyze under strong basic or acidic aqueous environments .

Comparative Reactivity with Analogous Compounds

Eigenschaften

IUPAC Name |

4-[3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-26-14-20(13-25-26)22-16-27(15-19-4-2-3-5-21(19)22)23(28)11-10-17-6-8-18(12-24)9-7-17/h2-9,13-14,22H,10-11,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWLZNQUKGARCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.